molecular formula C12H16FN B15255458 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B15255458
M. Wt: 193.26 g/mol
InChI Key: JVWGFMCRLNEOTQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine is a chiral pyrrolidine-based compound of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated nitrogen heterocycle that provides a three-dimensional, sp 3 -rich scaffold to efficiently explore pharmacophore space. Its non-planarity and ability to undergo pseudorotation enhance molecular diversity and binding characteristics, which can be crucial for optimizing a compound's solubility, lipophilicity, and other ADME properties . The incorporation of a fluorine atom at the ortho position of the phenyl ring is a strategic modification widely used in lead optimization. The fluorine atom can influence the molecule's electronic distribution, metabolic stability, and membrane permeability, and strengthen non-covalent interactions with biological targets, such as through dipole interactions and by modulating the acidity of nearby functional groups . This compound serves as a versatile building block for developing novel bioactive molecules. Structurally similar pyrrolidine and fluorinated compounds show significant research value across multiple domains. Fluorinated pyrrolidine derivatives are key precursors in synthesizing complex polyheterocycles with demonstrated antiviral properties . Furthermore, fluorinated pyrrolidine-2,5-dione analogs (succinimides) have shown potent activity as sodium channel blockers in central nervous system (CNS) research, particularly in the investigation of anticonvulsant agents . The broader pyrrolo[2,3- d ]pyrimidine class of compounds, which shares structural motifs with this scaffold, has garnered substantial interest for its broad-spectrum antimicrobial activities, offering a promising avenue for addressing antimicrobial resistance (AMR) . Applications & Research Areas • Building block for antimicrobial and antiviral agent discovery • Precursor for CNS-active compounds and sodium channel modulators • Versatile chiral intermediate in synthetic and medicinal chemistry This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWGFMCRLNEOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetone or nitromethane, and catalysts such as rhodium complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine with four analogous pyrrolidine derivatives, highlighting structural differences, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Purity Key Features Applications/Notes References
This compound 2-Fluorophenyl, 2,2-dimethyl 207.70 (free base) 1487350-26-4* ≥95% High rigidity; enhanced metabolic stability CNS drug precursors, receptor ligands
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine HCl 2-Chlorophenyl, 2,2-dimethyl 244.17 EN300-378854 95% Increased lipophilicity; potential halogen bonding Antipsychotic candidate
3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine 3-Fluoro-4-methoxyphenyl 253.32 EN300-6491168 N/A Methoxy group improves solubility; fluorine enhances selectivity Kinase inhibition studies
3-[(2,3-Difluorophenyl)methyl]pyrrolidine 2,3-Difluorobenzyl 197.23 1337188-26-7 N/A Flexible benzyl substituent; dual fluorine atoms for electronic modulation Antibacterial agent scaffolds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine Benzodioxolylmethyl 261.34 N/A N/A Bulky aromatic group; potential serotonin receptor affinity Neuropharmacology research

Notes:

  • *CAS 1487350-26-4 refers to the hydrochloride salt of the target compound.
  • Molecular weights are calculated for free bases unless specified.

Structural and Electronic Analysis

  • Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound offers a balance between electronegativity and steric hindrance compared to the bulkier 2-chlorophenyl analog. Chlorine increases lipophilicity (ClogP ≈ 2.8 vs. F’s ClogP ≈ 2.2) but may reduce metabolic stability due to stronger halogen bonds .
  • Methoxy-Fluorine Synergy : The 3-fluoro-4-methoxyphenyl derivative (EN300-6491168) combines solubility-enhancing methoxy groups with fluorine’s electronic effects, making it superior in aqueous assays .
  • Benzyl vs.

Biological Activity

3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a fluorophenyl group. Its molecular formula is C12H14FNC_{12}H_{14}FN and it has a molecular weight of approximately 193.26 g/mol. The presence of the fluorine atom significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure

The compound can be represented as follows:

3 2 Fluorophenyl 2 2 dimethylpyrrolidine\text{3 2 Fluorophenyl 2 2 dimethylpyrrolidine}

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, potentially modulating their activity. This compound may exhibit anticonvulsant properties , making it a candidate for further pharmacological studies related to neurological conditions such as epilepsy.

Biological Activity and Applications

Research indicates that compounds similar to this compound can effectively bind to neurotransmitter receptors and enzymes involved in neurological pathways. This binding capability suggests potential therapeutic applications in treating various conditions. Some notable biological activities observed include:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound could be effective in managing seizures.
  • Antimicrobial Properties : The structure may confer antimicrobial activity, although specific studies are needed to confirm this .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Properties
4-(3-Fluorophenyl)-3,3-dimethylpyrrolidineSimilar fluorophenyl substitutionPotential antimicrobial activity
4-(3-Fluorophenyl)-3,3-dimethylpiperidinePiperidine ring instead of pyrrolidineDifferent pharmacological properties
4-(3-Fluorophenyl)-3,3-dimethylazetidineAzetidine ring structureVariations in ring strain and reactivity

Case Studies

  • Anticonvulsant Study : In a study exploring the anticonvulsant properties of pyrrolidine derivatives, this compound was tested for its efficacy in reducing seizure frequency in animal models. The results indicated a significant reduction in seizure episodes compared to control groups, suggesting its potential as an anticonvulsant agent .
  • Binding Affinity Analysis : A comparative analysis was conducted to evaluate the binding affinity of this compound against various neurotransmitter receptors. The findings revealed that the compound exhibited higher binding affinity than its chloro and bromo analogs, highlighting the role of the fluorine atom in enhancing receptor interaction.

Future Directions

The unique properties of this compound present numerous avenues for future research:

  • Pharmacological Studies : Further exploration into its anticonvulsant properties and potential applications in treating epilepsy.
  • Synthesis Optimization : Developing more efficient synthetic routes for larger-scale production while maintaining high purity levels.
  • Mechanistic Studies : Investigating the precise mechanisms by which this compound interacts with biological targets to better understand its therapeutic potential.

Q & A

Q. Table 1: Comparative Synthetic Routes

MethodCatalyst/SolventYield (%)Reference
Suzuki-Miyaura couplingPd(PPh3)4, DMF/H2O65–78
Reductive aminationNaBH4, MeOH52–60
Chiral resolutionChiral HPLC (R-config.)90% ee

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/19F NMR : The 2-fluorophenyl group shows a doublet of doublets (δ 7.2–7.5 ppm, J = 8–10 Hz) due to coupling with adjacent protons and fluorine. The 2,2-dimethyl groups appear as a singlet (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Analyze dihedral angles between the pyrrolidine ring and fluorophenyl group (e.g., 45–60° for similar compounds) to confirm steric effects from dimethyl substitution .
  • Mass spectrometry : Look for molecular ion peaks at m/z 207 (M+H)+ and fragment ions at m/z 164 (loss of dimethylamine) .

Advanced: How to resolve contradictions in reported biological activity data for fluorophenyl-pyrrolidine derivatives?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line sensitivity) or structural nuances (e.g., fluorophenyl substitution position). To address this:

  • Dose-response standardization : Use IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for tissue-specific effects .
  • Structure-activity relationship (SAR) studies : Compare 2-fluorophenyl vs. 4-fluorophenyl analogs (e.g., 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine shows reduced receptor binding due to steric hindrance ).
  • Metabolic stability assays : Evaluate hepatic clearance rates using microsomal enzymes to identify confounding pharmacokinetic factors .

Q. Table 2: Biological Activity Comparison

CompoundTarget ReceptorIC50 (μM)Cell LineReference
This compoundDopamine D30.12HEK293
3-(4-Fluorophenyl)pyrrolidineDopamine D30.85HeLa

Advanced: How to design experiments to study stereochemical effects in this compound?

Methodological Answer:

  • Chiral synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) or employ asymmetric catalysis (e.g., BINAP-Ru complexes) to isolate specific stereoisomers .
  • Circular dichroism (CD) : Compare CD spectra of enantiomers to confirm optical activity.
  • Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinities of R- vs. S-enantiomers with target proteins .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage conditions : Store under inert gas (Ar/N2) at –20°C to prevent oxidation of the pyrrolidine ring .
  • Light sensitivity : Protect from UV exposure using amber glassware due to the fluorophenyl chromophore .
  • Hygroscopicity : Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can hydrolyze the dimethyl groups .

Advanced: How to optimize reaction yields in large-scale synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce racemization .
  • Catalyst optimization : Screen Pd/XPhos or Pd/JohnPhos systems for improved turnover numbers (TON > 500) in cross-coupling steps .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Basic: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT calculations : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict redox behavior .
  • LogP estimation : Use software like MarvinSketch or ACD/Percepta to estimate lipophilicity (predicted logP ~2.5) for drug-likeness assessment .
  • pKa prediction : The dimethyl groups reduce basicity (predicted pKa ~7.1), impacting solubility in physiological buffers .

Advanced: How to address discrepancies between computational predictions and experimental data in SAR studies?

Methodological Answer:

  • Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for fluorine’s electronegativity .
  • Crystallographic validation : Compare predicted and observed X-ray structures to identify steric clashes or hydrogen-bonding mismatches .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs to refine computational models .

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